ZD 7155 hydrochloride

Overview

Description

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT 1) receptor . It displaces [125 I]-angiotensin II binding with an IC 50 value of 3.8 nM in guinea pig adrenal gland membranes . It is orally active, and is more potent and longer-acting than the prototype AT 1 antagonist, losartan .

Molecular Structure Analysis

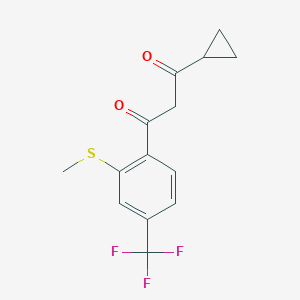

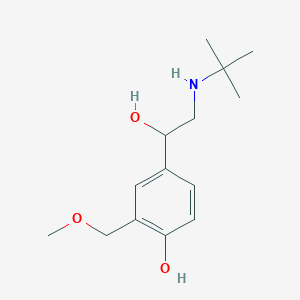

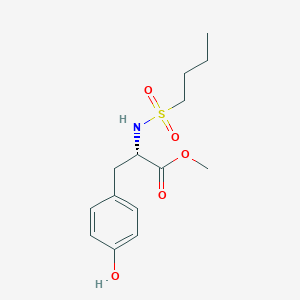

The molecular formula of ZD 7155 hydrochloride is C26H26N6O.HCl . Its molecular weight is 474.99 . The SMILES string representation of the molecule is Cl.CCC1=CC2=C(CCC(=O)N2CC2=CC=C(C=C2)C2=CC=CC=C2C2=NN=NN2)C(CC)=N1 .Physical And Chemical Properties Analysis

ZD 7155 hydrochloride has a molecular weight of 474.99 . It is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL when warmed . It should be stored desiccated at +4°C .Scientific Research Applications

Angiotensin II AT1 Antagonist

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT 1) receptor . Angiotensin II is a hormone that can cause vasoconstriction and increase blood pressure. By blocking this receptor, ZD 7155 hydrochloride can potentially be used in the treatment of hypertension .

Long-Acting Antihypertensive Agent

In one study, ZD 7155 was found to be longer-acting and approximately ten times as potent as losartan in suppressing the angiotensin II-induced pressor response . This suggests that ZD 7155 hydrochloride could be a promising candidate for the development of long-acting antihypertensive drugs .

Binding Experiments

Binding experiments show that ZD 7155 is a potent angiotensin II type 1 receptor antagonist . This makes it a useful tool in research studies investigating the role of the angiotensin II type 1 receptor in various physiological and pathological processes .

Pharmacological Studies

. It can be used to study the pharmacokinetics and pharmacodynamics of angiotensin II type 1 receptor antagonists .

Cardiovascular Research

Given its role as an angiotensin II AT1 antagonist, ZD 7155 hydrochloride can be used in cardiovascular research. It can help in understanding the role of the angiotensin II type 1 receptor in cardiovascular diseases and could potentially be used in the development of new therapeutic strategies .

Molecular Biology Studies

The molecular structure of ZD 7155 hydrochloride can be used in molecular biology studies. Researchers can use it to study the interaction between the drug and the angiotensin II type 1 receptor at a molecular level .

Mechanism of Action

Target of Action

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Mode of Action

ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes . This displacement indicates that ZD 7155 hydrochloride competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the actions of angiotensin II.

Biochemical Pathways

The primary biochemical pathway affected by ZD 7155 hydrochloride is the renin-angiotensin system . By blocking the AT1 receptor, ZD 7155 hydrochloride prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium. This leads to a decrease in blood pressure and fluid volume.

Result of Action

ZD 7155 hydrochloride suppresses the angiotensin II-induced pressor response . It is found to be longer-acting and approximately ten times as potent as losartan, another AT1 receptor antagonist . This results in a significant antihypertensive effect .

Safety and Hazards

properties

IUPAC Name |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGGAAHTUXEGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431372 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZD 7155 hydrochloride | |

CAS RN |

146709-78-6 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)